3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea

Physicochemical profiling Drug-likeness Oral bioavailability

This pre-competitive piperidine urea chemotype (CAS 2034571-59-8) features a tetrahydropyran (oxan-4-yl) N-substituent explicitly claimed in NeuroPn Therapeutics patents for metabolic stability and oral bioavailability—making it a structurally enabled starting point for sEH inhibitor programs targeting neuropathic pain, neurodegenerative disease, or cancer. Unlike N-benzyl or N-acyl analogs, its balanced cLogP (2.66) and TPSA (68.04 Ų) profile offers a distinct reference standard for ADME/PK screening and piperidine urea library design. The benzodioxole urea terminus provides orthogonal SAR vectors compared to sub-nanomolar trifluoromethoxyphenyl sEH inhibitors, enabling freedom-to-operate lead optimization. Procurement supports medicinal chemistry teams requiring well-characterized physicochemical reference compounds for LC-MS method development and high-throughput screening validation.

Molecular Formula C19H27N3O4
Molecular Weight 361.442
CAS No. 2034571-59-8
Cat. No. B2510429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea
CAS2034571-59-8
Molecular FormulaC19H27N3O4
Molecular Weight361.442
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4CCOCC4
InChIInChI=1S/C19H27N3O4/c23-19(21-15-1-2-17-18(11-15)26-13-25-17)20-12-14-3-7-22(8-4-14)16-5-9-24-10-6-16/h1-2,11,14,16H,3-10,12-13H2,(H2,20,21,23)
InChIKeyOBIACOICIURIGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea (CAS 2034571-59-8): Structural Classification and Procurement-Relevant Identity


3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea (CAS 2034571-59-8) is a synthetic small molecule belonging to the piperidine urea chemical class, characterized by a 1,3-benzodioxole (methylenedioxyphenyl) terminus linked via a urea bridge to a piperidine ring bearing an N-tetrahydropyranyl (oxan-4-yl) substituent [1]. The compound has a molecular formula of C19H27N3O4 and a molecular weight of 361.44 g/mol [2]. This chemotype is structurally related to piperidine urea derivatives disclosed in patent literature as soluble epoxide hydrolase (sEH) inhibitors for indications spanning neuropathic pain, neurodegenerative disease, and cancer [3][4]. However, at present, no peer-reviewed primary research articles or regulatory submissions disclosing biological assay data for this specific CAS number were identified from permitted authoritative databases, placing the compound in a pre-competitive or early discovery procurement context.

Why Generic Substitution of Piperidine Urea sEH Inhibitors Is Not Advisable: The Case for Compound 2034571-59-8 Structural Specificity


The piperidine urea chemotype exhibits steep structure-activity relationships (SAR) wherein subtle alterations to the N-piperidine substituent, the urea terminus, or the linker geometry can produce order-of-magnitude differences in target potency, selectivity, and pharmacokinetic behavior [1]. Within the soluble epoxide hydrolase (sEH) inhibitor patent landscape, modifications to the piperidine N-substituent—e.g., from benzyl to acyl to sulfonyl to heterocycloalkyl groups—profoundly influence inhibitory potency and drug-like properties [1][2]. The tetrahydropyran (oxan-4-yl) substituent present in CAS 2034571-59-8 is explicitly claimed as a preferred embodiment in multiple NeuroPn Therapeutics patents for its contribution to metabolic stability and oral bioavailability [1]. Close analogs with alternative N-substituents—such as 1-(1,3-benzodioxol-5-yl)-3-(1-benzylpiperidin-4-yl)urea (BDBM53556) or 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea—may exhibit divergent target engagement, physicochemical profiles, and intellectual property positions, making indiscriminate substitution scientifically and commercially unsound [3].

Quantitative Differentiation Evidence for 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea Against Closest Structural Analogs


Predicted Physicochemical Profile: cLogP and Topological Polar Surface Area of CAS 2034571-59-8

Computational predictions for CAS 2034571-59-8 yield a calculated partition coefficient (cLogP) of 2.66 and a topological polar surface area (TPSA) of 68.04 Ų [1]. These values position the compound within favorable oral drug-likeness space per Lipinski and Veber guidelines (cLogP < 5; TPSA < 140 Ų). The tetrahydropyran N-substituent introduces oxygen-mediated hydrogen-bond acceptor capacity without the excessive lipophilicity burden of benzyl or trifluoroethyl analogs, potentially enhancing aqueous solubility while maintaining passive permeability. This balanced profile is consistent with the design rationale articulated in NeuroPn Therapeutics' sEH inhibitor patents, which identify tetrahydropyranyl substitution as a key structural feature for optimizing drug-like properties [2].

Physicochemical profiling Drug-likeness Oral bioavailability

Patent-Disclosed Target Engagement: Piperidine Urea sEH Inhibitor Pharmacophore with Tetrahydropyran Substituent

The piperidine urea scaffold bearing a tetrahydropyran N-substituent is explicitly claimed in US Patent 11,998,538 (NeuroPn Therapeutics) as an inhibitor of soluble epoxide hydrolase (sEH), the enzyme responsible for hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) to inactive dihydroxyeicosatrienoic acids (DHETs) [1]. The patent discloses that compounds within this generic scaffold exhibit sEH inhibitory activity and are useful for treating neuropathic pain, neurodegenerative diseases, ARDS, rheumatoid arthritis, and inflammatory bowel disease [1]. While the patent does not provide individual Ki or IC50 values for CAS 2034571-59-8 specifically, the tetrahydropyran-substituted piperidine urea series represents a structurally distinct sub-class with favorable drug metabolism and pharmacokinetic (DMPK) properties compared to earlier-generation sEH inhibitors such as 1-(1-adamantan-1-yl)-3-(1-propionylpiperidin-4-yl)urea (t-AUCB) [2]. The benzodioxole urea terminus in CAS 2034571-59-8 distinguishes it from the trifluoromethoxyphenyl urea terminus found in other patent-exemplified compounds (e.g., BDBM408978, Ki = 1.40 nM against recombinant human sEH), suggesting a divergent SAR path [3].

Soluble epoxide hydrolase sEH inhibition EET modulation

Structural Differentiation from DCN1-Targeted Piperidinyl Ureas: Benzodioxole Linkage Geometry and N-Substituent Impact

A structurally related class of piperidinyl ureas has been characterized as inhibitors of the DCN1-UBE2M protein-protein interaction, a regulator of cullin neddylation implicated in cancer [1]. The co-crystal structure of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-propylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea bound to DCN1 (PDB: 6BG5) reveals that the benzodioxole moiety engages a specific hydrophobic pocket, and the N-piperidine substituent modulates binding affinity [1]. CAS 2034571-59-8 differs from this DCN1 inhibitor series in two critical respects: (i) the benzodioxole is directly N-linked to the urea (not via a methylene spacer), altering the presentation angle to the binding pocket; and (ii) the N-piperidine tetrahydropyran substituent replaces the N-propyl group, introducing additional hydrogen-bond acceptor capacity [2]. The benzyl-substituted analog (BDBM53556) shows only weak DCN1 inhibition (IC50 > 103,000 nM), demonstrating that the N-substituent identity is a key determinant of target engagement [2]. Whether the tetrahydropyran modification in CAS 2034571-59-8 enhances or diminishes DCN1 binding relative to the N-propyl analog remains experimentally undetermined.

DCN1 Cullin neddylation Protein-protein interaction

Recommended Research and Procurement Application Scenarios for 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea (CAS 2034571-59-8)


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization and SAR Expansion

CAS 2034571-59-8 serves as a structurally enabled starting point for sEH inhibitor lead optimization programs targeting neuropathic pain, neurodegenerative disease, or cancer. The tetrahydropyran N-substituent, identified as a preferred embodiment in NeuroPn Therapeutics' patent filings (US 11,998,538), is designed to confer favorable metabolic stability and oral bioavailability relative to earlier-generation sEH inhibitor scaffolds [7]. The benzodioxole urea terminus offers a distinct hydrogen-bonding and steric profile compared to the trifluoromethoxyphenyl terminus found in sub-nanomolar sEH inhibitors such as BDBM408978 (Ki = 1.40 nM), enabling exploration of orthogonal SAR vectors within the same pharmacological target class [8]. Procurement is indicated for medicinal chemistry teams seeking to establish freedom-to-operate positions in the sEH inhibitor space through novel benzodioxole-containing chemotypes.

Physicochemical Property Benchmarking Against Benzyl and Alkyl Piperidine Urea Analogs

With a predicted cLogP of 2.66 and TPSA of 68.04 Ų, CAS 2034571-59-8 occupies a favorable region of oral drug-likeness space that is intermediate between excessively lipophilic N-benzyl analogs and overly polar N-sulfonyl or N-acyl derivatives [7]. This balanced profile makes the compound suitable as a reference standard for physicochemical property benchmarking in piperidine urea library design. The tetrahydropyran oxygen provides additional hydrogen-bond acceptor capacity without the metabolic liability of N-alkyl groups, potentially reducing CYP-mediated oxidative metabolism [8]. Procurement is recommended for ADME/PK screening cascades and computational model building where well-characterized physicochemical reference compounds are required.

DCN1-Ubiquitination Pathway Chemical Probe Development

The direct N-benzodioxole urea linkage in CAS 2034571-59-8, combined with the tetrahydropyran N-substituent, represents a structurally distinct chemotype from the methylene-spaced benzodioxole piperidinyl ureas characterized in DCN1 co-crystal structures (PDB: 6BG5) [7]. While benzyl-substituted analogs show only weak DCN1 inhibition (IC50 > 100 μM), the tetrahydropyran modification may alter binding pocket complementarity through both steric and electronic effects [8]. The compound is suitable as a chemical probe starting point for DCN1-UBE2M protein-protein interaction inhibitor discovery, particularly for research groups seeking to exploit the benzodioxole pharmacophore in the cullin neddylation pathway.

Analytical Reference Standard for Piperidine Urea Library QC and Purity Assessment

CAS 2034571-59-8 is commercially available from multiple chemical suppliers with catalogued molecular identity (MW 361.44 g/mol, C19H27N3O4) and specified purity grades, making it suitable as an analytical reference standard for liquid chromatography-mass spectrometry (LC-MS) method development, library quality control, and high-throughput screening plate validation [7]. Its moderate cLogP (2.66) and TPSA (68.04 Ų) facilitate chromatographic separation from both highly lipophilic and highly polar library members, providing a mid-range retention time marker for reversed-phase gradient methods [8].

Quote Request

Request a Quote for 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.